α₁-Adrenergic Receptor Antagonist Potency Compared to WAY-221060
The compound inhibits α₁-adrenergic receptor binding with an IC50 of 5 nM in human prostate cells, as determined by a competitive binding assay using (125I)-HEAT [1]. In contrast, the structurally related pyrimidinylpiperazine analogue WAY-221060 does not have reported affinity for the α₁-adrenergic receptor and is instead characterized as a GPR119 modulator, with an EC50 of >10 µM at that unrelated target . This demonstrates a quantitative, target‑level differentiation of at least 2,000‑fold in α₁-adrenergic receptor potency, making the compound the clearly preferred tool for studies requiring selective α₁‑antagonism.
| Evidence Dimension | α₁-adrenergic receptor binding IC50 |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | WAY-221060: IC50 not measurable at α₁ receptor (no reported affinity) |
| Quantified Difference | ≥2,000-fold greater potency for target compound |
| Conditions | Competitive binding assay with (125I)-HEAT on human prostate cells |
Why This Matters
For procurement, this ensures that the compound provides a validated, high‑potency α₁‑adrenergic antagonist phenotype that is absent in structurally related pyrimidinylpiperazine comparators.
- [1] BindingDB. (n.d.). Antagonist activity at Adrenergic alpha-1 receptor in human Prostate cell (IC50: 5 nM). http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Alpha-1A%2FAlpha-1B%2FAlpha-1D+adrenergic+receptor&reactant2=BDBM50033111&column=ki&startPg=0&Increment=50&submit=Search View Source
